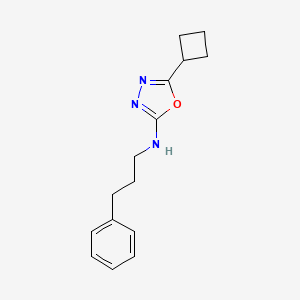
7-(1,1,2,2-tetrafluoroethyl)-5-(2-thienyl)-2,3-dihydro-1H-1,4-diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Diazepine derivatives are synthesized through various methods, including one-pot condensation reactions. A relevant study describes the synthesis of diazepine derivatives using a double condensation reaction of 2-thenoyltrifluoroacetone with ethylenediamine, leading to the formation of similar compounds with yields of 56% and 53%, respectively (Ahumada et al., 2016). These compounds were fully characterized by elemental analysis, FT-IR, and multinuclear NMR spectroscopy, confirming their molecular identities and geometries.
Molecular Structure Analysis
The molecular structure of diazepine derivatives can be determined using single-crystal X-ray diffraction analysis. This technique has confirmed the geometries of various diazepine compounds, revealing their tautomeric forms in both solution and the solid state, which is crucial for understanding their chemical behavior (Ahumada et al., 2016).
Chemical Reactions and Properties
Diazepines undergo various chemical reactions, including intramolecular dehydrofluorination, leading to the formation of novel structures. For instance, the reaction of azo-compounds with certain conditions has been shown to produce 1,2-diazepines through an intramolecular elimination of hydrogen fluoride (Alty et al., 1984). These reactions highlight the reactivity and potential for further functionalization of diazepine derivatives.
Physical Properties Analysis
The physical properties, including crystallization behavior and temperature-dependent structural changes of diazepine derivatives, have been studied. For example, the temperature-dependent ordering of the methyl group in the crystal structure of a related diazepine compound has been observed, which provides insights into the stability and phase behavior of these molecules (Dutkiewicz et al., 2012).
Chemical Properties Analysis
The chemical properties of diazepine derivatives, such as their reactivity towards electrophiles and nucleophiles, are critical for their potential applications. Studies have shown that these compounds can undergo nucleophilic attack, leading to the formation of various substituted derivatives, which can be useful for further chemical modifications (Hedrera & Perillo, 2000).
Propiedades
IUPAC Name |
7-(1,1,2,2-tetrafluoroethyl)-5-thiophen-2-yl-2,3-dihydro-1H-1,4-diazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4N2S/c12-10(13)11(14,15)9-6-7(16-3-4-17-9)8-2-1-5-18-8/h1-2,5-6,10,17H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNAWMBIIDYPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C=C(N1)C(C(F)F)(F)F)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1,1,2,2-tetrafluoroethyl)-5-(2-thienyl)-2,3-dihydro-1H-1,4-diazepine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

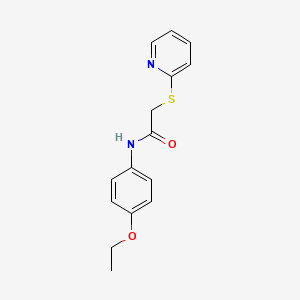

![4-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5630913.png)
![N-[4-(dimethylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5630918.png)
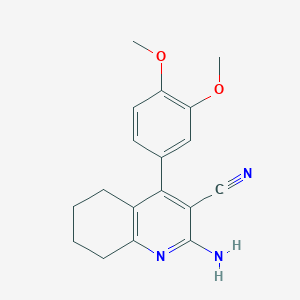
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5630929.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5630931.png)
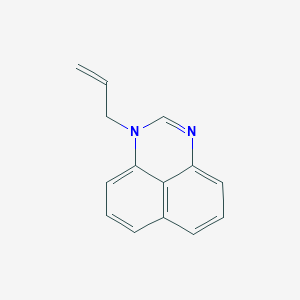
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzamide](/img/structure/B5630952.png)
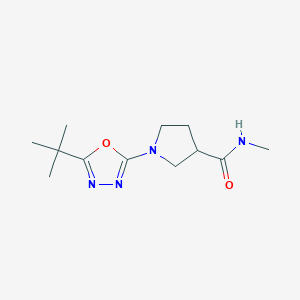
![(3aR*,9bR*)-7-methoxy-2-[(1-methylpiperidin-4-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5630954.png)
![[2-(2-naphthyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B5630957.png)
![1-(9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5630958.png)
